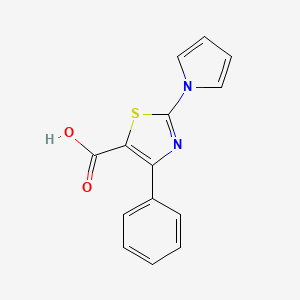
3-cloro-5-isopropil-1H-1,2,4-triazol
Descripción general
Descripción
3-chloro-5-isopropyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C5H8ClN3 and its molecular weight is 145.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-5-isopropyl-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-5-isopropyl-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Farmacéutica
Los derivados del 1,2,4-triazol son prominentes en la química farmacéutica debido a su capacidad de actuar como farmacóforos, participando en enlaces de hidrógeno e interacciones dipolares con receptores biológicos . El variante 3-cloro-5-isopropil puede ser utilizado en la síntesis de nuevos candidatos a fármacos, particularmente aquellos que se dirigen a las células cancerosas, los microbios y diversas enfermedades .
Agroquímica
En el campo de la agroquímica, los compuestos de triazol se han utilizado como reguladores del crecimiento y fungicidas. El patrón de sustitución específico de 3-cloro-5-isopropil podría potencialmente mejorar estas propiedades, ofreciendo una nueva vía para la protección de los cultivos y la mejora del rendimiento .
Ciencias de los Materiales
Las propiedades estructurales de los 1,2,4-triazoles los hacen adecuados para aplicaciones en ciencias de los materiales. Pueden incorporarse a polímeros o utilizarse como ligandos en química de coordinación, lo que podría conducir al desarrollo de nuevos materiales con propiedades únicas .
Catalizadores Orgánicos
Los triazoles, incluida la variante 3-cloro-5-isopropil, pueden servir como catalizadores orgánicos debido a su contenido de nitrógeno y su capacidad para participar en diversas reacciones químicas. Podrían utilizarse para catalizar reacciones en la síntesis orgánica, lo que podría conducir a procesos más eficientes y respetuosos con el medio ambiente .
Agentes Antimicrobianos
El enlace N–C–S en el esqueleto del 1,2,4-triazol se ha asociado con la actividad antimicrobiana. Como tal, el 3-cloro-5-isopropil-1H-1,2,4-triazol podría explorarse como un nuevo agente antimicrobiano, con posibles aplicaciones en medicina y saneamiento .
Actividades Anticancerígenas y Antitumorales
Los derivados de triazol han mostrado potencial en las terapias anticancerígenas y antitumorales. La estructura única del this compound puede interactuar con objetivos biológicos específicos, ofreciendo una nueva vía para el tratamiento de varios cánceres .
Mecanismo De Acción
Target of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
It is known that 1,2,4-triazoles interact with their targets through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
1,2,4-triazoles have been found to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that they may affect a variety of biochemical pathways.
Result of Action
Given the broad range of activities associated with 1,2,4-triazoles, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
3-chloro-5-isopropyl-1H-1,2,4-triazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing the breakdown of complex polysaccharides into glucose. This inhibition can be beneficial in managing conditions like diabetes mellitus by reducing postprandial blood glucose levels .
Cellular Effects
The effects of 3-chloro-5-isopropyl-1H-1,2,4-triazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 3-chloro-5-isopropyl-1H-1,2,4-triazole exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the enzyme’s active site, thereby blocking substrate access and preventing catalysis . This mechanism of action is particularly relevant in the context of enzyme inhibition, where the compound can serve as a potent inhibitor of enzymes like alpha-amylase and alpha-glucosidase . Additionally, 3-chloro-5-isopropyl-1H-1,2,4-triazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-5-isopropyl-1H-1,2,4-triazole can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-chloro-5-isopropyl-1H-1,2,4-triazole remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of 3-chloro-5-isopropyl-1H-1,2,4-triazole in animal models are dose-dependent. At lower doses, the compound has been observed to exhibit beneficial effects, such as enzyme inhibition and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been noted, where the compound’s efficacy and safety profile vary significantly with dosage, emphasizing the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
3-chloro-5-isopropyl-1H-1,2,4-triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of enzymes like alpha-amylase and alpha-glucosidase affects carbohydrate metabolism, leading to changes in glucose levels and energy production . Additionally, it can influence other metabolic pathways by interacting with key regulatory enzymes and altering their activity, thereby impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3-chloro-5-isopropyl-1H-1,2,4-triazole is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its chemical properties, binding affinity to transporters, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of 3-chloro-5-isopropyl-1H-1,2,4-triazole plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes, transcription factors, and other biomolecules to modulate cellular processes . The compound’s localization is essential for its efficacy, as it determines the specific cellular pathways and functions that are affected by its presence .
Propiedades
IUPAC Name |
3-chloro-5-propan-2-yl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIJNDYVYVYVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7',8'-dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride](/img/structure/B1453348.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)




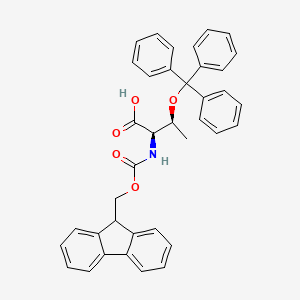

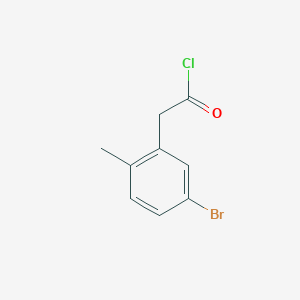
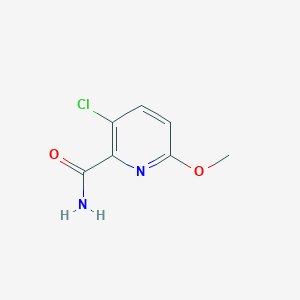
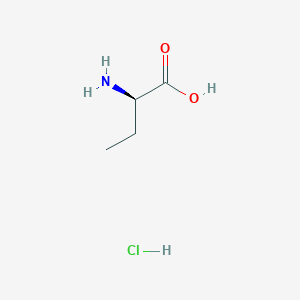
![4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B1453369.png)
